5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazole with suitable aldehydes and sulfonyl chlorides can lead to the formation of the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; reactions can be conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a CDK2 inhibitor, which could be useful in cancer treatment.
Biological Studies: It has shown cytotoxic activities against various cancer cell lines, making it a candidate for further biological evaluation.
Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of cell cycle progression and the activation of apoptotic signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and cytotoxic properties.
Uniqueness
5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide stands out due to its specific substitution pattern and the presence of the sulfonamide group, which can enhance its biological activity and selectivity. This compound’s unique structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
5,6,7-trimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-6-8-18(9-7-2)22(20,21)14-16-13-15-11(4)10(3)12(5)19(13)17-14/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEILMOZWIZIRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=NN2C(=C(C(=NC2=N1)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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